molecular formula C27H24FN3O2 B11077035 3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11077035
M. Wt: 441.5 g/mol
InChI Key: JBITWOKFEMWDBI-UHFFFAOYSA-N
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Description

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a diphenylmethyl group, a fluorophenyl group, and a pyrrole-2,5-dione moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction using diphenylmethyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction.

    Formation of the Pyrrole-2,5-dione Moiety: The final step involves the cyclization of the intermediate compound to form the pyrrole-2,5-dione moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acids.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring, the diphenylmethyl group, or the fluorophenyl group.

Scientific Research Applications

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24FN3O2

Molecular Weight

441.5 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C27H24FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,26H,15-18H2

InChI Key

JBITWOKFEMWDBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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